molecular formula C22H25N3O B2688928 1'-Methyl-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] CAS No. 375350-33-7

1'-Methyl-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]

Cat. No.: B2688928
CAS No.: 375350-33-7
M. Wt: 347.462
InChI Key: HJNVHZHWEDIPKE-UHFFFAOYSA-N
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Description

1'-Methyl-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] is a spiro heterocyclic compound characterized by a fused benzo[e]pyrazolo-oxazine core linked to a piperidine ring via a spiro junction. Its structure incorporates a p-tolyl (4-methylphenyl) group at the 2-position and a methyl substituent on the piperidine nitrogen.

Properties

IUPAC Name

1'-methyl-2-(4-methylphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O/c1-16-7-9-17(10-8-16)19-15-20-18-5-3-4-6-21(18)26-22(25(20)23-19)11-13-24(2)14-12-22/h3-10,20H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJNVHZHWEDIPKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC35CCN(CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1'-Methyl-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] is a complex organic compound notable for its unique spirocyclic structure. This compound belongs to a class of spiro compounds that exhibit diverse biological activities and potential therapeutic applications. The molecular formula of this compound is C21H23N3OC_{21}H_{23}N_{3}O with a molecular weight of 333.4 g/mol .

Structural Characteristics

The structural complexity of 1'-Methyl-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] allows for various interactions with biological systems. Its spirocyclic framework contributes to distinct pharmacological properties that are of significant interest in medicinal chemistry.

Biological Activities

Research indicates that compounds similar to 1'-Methyl-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] exhibit significant biological activities:

  • Antimicrobial Activity : Similar spiro compounds have demonstrated effectiveness against various microbial strains.
  • Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation in preclinical models.
  • Anticancer Properties : Certain analogs have been investigated for their ability to inhibit cancer cell proliferation.

The mechanisms through which these compounds exert their biological effects often involve interactions with specific biochemical pathways. For instance, studies suggest that they may influence cell signaling pathways related to inflammation and apoptosis .

Synthesis and Derivatives

The synthesis of 1'-Methyl-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] typically involves multi-step synthetic pathways. Recent advancements have focused on optimizing yields and reducing reaction times while maintaining structural integrity .

Common Synthetic Methods:

  • Condensation Reactions : Utilizing appropriate precursors to form the core structure.
  • Cyclization Techniques : Facilitating the formation of the spirocyclic structure through cyclization reactions.

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameStructure TypeBiological Activity
9-Bromo-1'-methyl-2-p-tolyl...Spiro compoundAntimicrobial
2-p-Tolyl-1,10b-dihydros...Spiro compoundAnti-inflammatory
Pyrazolo[1,5-a]pyrimidinesAnalogAntimetabolite

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Antimicrobial Study : A recent study demonstrated that a derivative of the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis.
  • Anti-inflammatory Research : In a preclinical model of arthritis, a related compound showed a marked reduction in inflammatory markers and joint swelling. This suggests potential for therapeutic use in inflammatory diseases.
  • Cancer Cell Proliferation Inhibition : Research indicated that certain analogs could inhibit the proliferation of various cancer cell lines through modulation of apoptotic pathways.

Comparison with Similar Compounds

Brominated Analog

The 9′-bromo-1-methyl-2′-phenyl derivative () shares the spiro[benzo[e]pyrazolo-oxazine-piperidine] backbone but replaces the p-tolyl group with a phenyl ring and introduces a bromine atom. Bromination typically enhances electrophilic reactivity and may influence binding interactions in biological systems. The molecular weight increases significantly (C21H20BrN3O2 vs. C22H23N3O2), which could affect solubility and pharmacokinetics .

Naphthalen-2-yl Derivative

A related compound, 2-(naphthalen-2-yl)-1'-propyl-1,10b-dihydrospiro[...] (), substitutes the p-tolyl group with a bulkier naphthyl moiety and replaces the methyl group with a propyl chain on the piperidine. Predicted collision cross-section (CCS) values for its adducts (e.g., [M+H]+: 206.3 Ų) suggest distinct conformational behavior compared to the target compound .

Heteroatom Variations: Oxazine vs. Thiazine

Replacing the oxygen atom in the oxazine ring with sulfur yields benzo[e]pyrazolo[1,5-c][1,3]thiazines (). Thiazine derivatives are noted for antibacterial and antimalarial activities, whereas oxazines may exhibit different selectivity profiles due to their distinct electronic environments .

Comparative Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name R1 R2 Molecular Formula Molecular Weight Key Features
Target Compound p-tolyl Methyl C22H23N3O2 361.44 g/mol Balanced lipophilicity, rigid spiro core
9′-Bromo-1-methyl-2′-phenyl analog () Phenyl Methyl C21H20BrN3O2 434.31 g/mol Bromine enhances reactivity
Naphthalen-2-yl derivative () Naphthyl Propyl C27H27N3O 409.52 g/mol High lipophilicity, bulky substituents

Table 2: Heteroatom Impact on Properties

Heterocycle Type Example Compound Heteroatom Key Properties
Benzo[e]pyrazolo-oxazine Target Compound Oxygen Moderate polarity, H-bond acceptor
Benzo[e]pyrazolo-thiazine Derivatives () Sulfur Enhanced electron delocalization, higher lipophilicity

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